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Compound of Interest

Compound Name: 3-Bromo-5-iodophenol

Cat. No.: B155156 Get Quote

Introduction: The Strategic Value of 3-Bromo-5-
iodophenol in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into

molecular scaffolds is a well-established approach to modulate the pharmacological properties

of bioactive compounds. Halogenation can influence a molecule's lipophilicity, metabolic

stability, binding affinity, and overall pharmacokinetic profile. Among the halogenated building

blocks available to the synthetic chemist, 3-bromo-5-iodophenol stands out as a particularly

versatile and powerful precursor for the synthesis of a diverse array of therapeutic agents.

This dihalogenated phenol offers three key points of chemical reactivity that can be selectively

addressed: the nucleophilic hydroxyl group, the bromine atom, and the iodine atom. The

differential reactivity of the bromine and iodine substituents, particularly in palladium-catalyzed

cross-coupling reactions, allows for a stepwise and controlled elaboration of the molecular

framework. This unique characteristic makes 3-bromo-5-iodophenol an invaluable starting

material for the construction of complex molecules with tailored biological activities.

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the utilization of 3-bromo-5-iodophenol in medicinal chemistry.

We will delve into its application in the synthesis of potent bioactive molecules, including kinase

inhibitors and combretastatin analogues, providing detailed, field-proven protocols and

explaining the causality behind the experimental choices.
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Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for successful and safe

experimentation. The key physicochemical properties of 3-bromo-5-iodophenol are

summarized below.

Property Value Reference

CAS Number 570391-20-7 [1]

Molecular Formula C₆H₄BrIO [1]

Molecular Weight 298.90 g/mol [1]

Appearance
Off-white to light brown

crystalline powder

Melting Point 78-82 °C

Solubility
Soluble in methanol, ethanol,

DMSO, and DMF

XLogP3 2.9 [1]

Safety and Handling: 3-Bromo-5-iodophenol is harmful if swallowed, causes skin irritation,

and can cause serious eye damage. It may also cause respiratory irritation.[1] Appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should

be worn at all times when handling this compound. All manipulations should be performed in a

well-ventilated fume hood.

Core Applications in Medicinal Chemistry: A
Gateway to Bioactive Scaffolds
The unique structural features of 3-bromo-5-iodophenol make it a strategic starting point for

the synthesis of several classes of biologically active molecules. Two prominent examples are

its use in the development of biphenyl-based kinase inhibitors and as a precursor for

combretastatin analogues, which are potent antimitotic agents.
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I. Synthesis of Biphenyl-Based Kinase Inhibitors via
Suzuki-Miyaura Cross-Coupling
The biphenyl moiety is a privileged scaffold in medicinal chemistry, frequently found in potent

kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile

method for the formation of carbon-carbon bonds, and it is particularly well-suited for the

synthesis of biaryl compounds.[2] The differential reactivity of the C-I and C-Br bonds in 3-
bromo-5-iodophenol allows for a selective, stepwise introduction of aryl groups. The C-I bond

is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br

bond, enabling the selective coupling at the 5-position.[2]

The following workflow outlines the key steps in the selective Suzuki-Miyaura coupling of 3-
bromo-5-iodophenol.

Reaction Preparation Reaction Execution Workup and Purification

Combine Reactants Establish Inert Atmosphere Add Degassed Solvent Heat and Stir Monitor Progress (TLC/LC-MS) Cool to RT Aqueous Workup & Extraction Column Chromatography Characterize Product

Click to download full resolution via product page

General workflow for Suzuki-Miyaura cross-coupling.

This protocol details the selective Suzuki-Miyaura coupling of 3-bromo-5-iodophenol with 4-

methoxyphenylboronic acid to yield a key biphenyl intermediate.

Materials:

3-Bromo-5-iodophenol (1.0 eq)

4-Methoxyphenylboronic acid (1.2 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane

(Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

Potassium carbonate (K₂CO₃) (2.0 eq)
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1,4-Dioxane (anhydrous, degassed)

Water (degassed)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-5-iodophenol
(1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and K₂CO₃

(2.0 eq).

Evacuate and backfill the flask with argon three times.

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask via syringe. The

final concentration of the limiting reagent should be around 0.1 M.

Heat the reaction mixture to 80-90 °C with vigorous stirring.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS) until the starting material is consumed.

Cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate

solution, followed by brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-bromo-5-(4-

methoxyphenyl)phenol.

Rationale for Experimental Choices:

Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known

for its high efficiency and functional group tolerance.[3]

Base: Potassium carbonate is a commonly used inorganic base that is effective in activating

the boronic acid for transmetalation.[4]

Solvent System: The use of a dioxane/water mixture provides a homogeneous solution for

both the organic and inorganic reagents, facilitating the reaction. Degassing the solvents is

crucial to prevent oxidation of the palladium catalyst.

Selective Coupling: The significantly higher reactivity of the C-I bond compared to the C-Br

bond in palladium-catalyzed cross-coupling reactions allows for the selective formation of the

desired product at the 5-position.

Further Functionalization: The resulting 3-bromo-5-(4-methoxyphenyl)phenol can be further

elaborated by targeting the remaining bromine atom in a second Suzuki-Miyaura coupling with

a different arylboronic acid, leading to the synthesis of unsymmetrical triaryl scaffolds. The

phenolic hydroxyl group can also be functionalized through etherification or esterification to

introduce additional diversity.

II. Synthesis of Combretastatin Analogues
Combretastatins are a class of natural products that exhibit potent anticancer activity by

inhibiting tubulin polymerization.[5][6] 3-Bromo-5-iodophenol can serve as a valuable

precursor for the synthesis of combretastatin analogues, where the dihalogenated aromatic

ring can be incorporated as one of the key structural motifs.

A general strategy for the synthesis of combretastatin analogues from 3-bromo-5-iodophenol
involves the initial protection of the hydroxyl group, followed by a Sonogashira coupling to

introduce an alkyne moiety at the more reactive iodine position. Subsequent reduction of the

alkyne and further functionalization can lead to a variety of combretastatin-like structures.
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The following workflow illustrates the key steps in a Sonogashira coupling reaction.

Reaction Preparation Reaction Execution Workup and Purification

Combine Substrates & Catalysts Inert Atmosphere Add Degassed Solvent & Base Stir at RT or Heat Monitor Progress (TLC/GC-MS) Quench Reaction Aqueous Workup & Extraction Column Chromatography Characterize Product

Click to download full resolution via product page

General workflow for Sonogashira cross-coupling.

This protocol describes the Sonogashira coupling of a protected 3-bromo-5-iodophenol with a

terminal alkyne.

Materials:

Protected 3-bromo-5-iodophenol (e.g., 1-bromo-3-iodo-5-(methoxymethoxy)benzene) (1.0

eq)

Terminal alkyne (e.g., ethynyltrimethylsilane) (1.2 eq)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

Copper(I) iodide (CuI) (0.05 eq)

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous, degassed)

Ethyl acetate

Saturated aqueous ammonium chloride solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography

Procedure:

To a dry Schlenk flask under an inert atmosphere, add the protected 3-bromo-5-iodophenol
(1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

Evacuate and backfill the flask with argon three times.

Add degassed THF or DMF, followed by the terminal alkyne (1.2 eq) and the amine base

(2.0-3.0 eq).

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

Monitor the reaction progress by TLC or GC-MS.

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride

solution.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography to yield the desired alkyne

intermediate.

Rationale for Experimental Choices:

Protection of Phenol: The phenolic hydroxyl group is typically protected (e.g., as a

methoxymethyl (MOM) ether) to prevent interference with the coupling reaction.

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is

characteristic of the Sonogashira coupling.

Base: An amine base such as triethylamine or DIPEA is required to deprotonate the terminal

alkyne and to neutralize the hydrogen halide formed during the reaction.
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Purification and Characterization of Reaction
Products
The successful synthesis of bioactive molecules relies on rigorous purification and

characterization of all intermediates and final products.

Purification Techniques:

Flash Column Chromatography: This is the most common method for purifying products from

the reactions described above. The choice of eluent is critical for achieving good separation.

A gradient elution is often employed. For challenging separations of aromatic compounds,

the inclusion of toluene in the eluent system can be beneficial due to π-π stacking

interactions.[7]

Recrystallization: For solid products, recrystallization from a suitable solvent system can be

an effective method for obtaining highly pure material. Slow cooling of a saturated solution is

key to forming well-defined crystals.[7]

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations

or for obtaining highly pure final compounds for biological testing, preparative HPLC is a

powerful tool.

Characterization Methods:

Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction

progress and assessing the purity of fractions from column chromatography.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for

structural elucidation of the synthesized compounds.

Mass Spectrometry (MS): Provides information about the molecular weight of the product,

confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm

the elemental composition.

Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups in the

molecule.
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Conclusion and Future Outlook
3-Bromo-5-iodophenol is a powerful and versatile building block in medicinal chemistry,

offering multiple avenues for the synthesis of complex and biologically active molecules. Its

unique dihalogenation pattern allows for selective and stepwise functionalization, making it an

ideal starting material for creating libraries of compounds for drug discovery programs. The

protocols and strategies outlined in these application notes provide a solid foundation for

researchers to harness the full potential of this valuable precursor in the development of novel

therapeutics. As our understanding of disease pathways continues to grow, the strategic use of

versatile building blocks like 3-bromo-5-iodophenol will undoubtedly play a crucial role in the

design and synthesis of the next generation of medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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